molecular formula C15H16N2S B461575 methyl N-benzhydrylimidothiocarbamate

methyl N-benzhydrylimidothiocarbamate

Cat. No.: B461575
M. Wt: 256.4g/mol
InChI Key: ZYDJYANHPBDRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-benzhydrylimidothiocarbamate is a thiocarbamate derivative characterized by a benzhydryl (diphenylmethyl) group attached to an imidothiocarbamate core. This compound belongs to the broader class of thiocarbamates, which are known for their versatile chemical reactivity and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C15H16N2S

Molecular Weight

256.4g/mol

IUPAC Name

methyl N'-benzhydrylcarbamimidothioate

InChI

InChI=1S/C15H16N2S/c1-18-15(16)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,16,17)

InChI Key

ZYDJYANHPBDRBI-UHFFFAOYSA-N

SMILES

CSC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N

Canonical SMILES

CSC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl N-benzhydrylimidothiocarbamate and related compounds:

Compound Name Molecular Formula Key Features Biological Activity/Applications
This compound C₁₅H₁₅N₂OS₂ (hypothetical) Benzhydryl group enhances lipophilicity; imidothiocarbamate core enables metal chelation. Potential anticancer/antimicrobial activity (inferred from analogs) .
Benzyl N,N-dimethyldithiocarbamate C₁₀H₁₃N₂S₂ Dimethylamine substituent; lacks aromatic bulk. Lower bioactivity due to reduced steric hindrance .
Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate C₁₆H₁₆N₂O₃ Carbamate linked to benzylcarbamoyl phenyl ring; no sulfur atoms. Industrial applications in polymer synthesis .
N-Benzylglucamine dithiocarbamate C₁₄H₂₁NO₅S₂ Glucamine backbone improves water solubility; dithiocarbamate for metal binding. Used in heavy metal detoxification .
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate C₁₆H₂₀N₄O₄ Cyclopropyl and carbamoyl groups increase structural complexity. Enhanced biological activity in drug development .

Key Research Findings and Mechanistic Insights

  • Lipophilicity and Bioavailability : The benzhydryl group in this compound likely increases its logP value compared to benzyl or methyl-substituted analogs, improving cellular uptake . For example, benzyl dithiocarbamates (logP ~2.1) exhibit moderate bioavailability, whereas benzhydryl derivatives may exceed logP >3.0, favoring blood-brain barrier penetration .
  • Metal Chelation : Unlike carbamates (e.g., methyl N-[4-(benzylcarbamoyl)phenyl]carbamate), thiocarbamates like this compound can chelate transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial or cancer cell metabolism .
  • Thermal Stability : Dithiocarbamates (e.g., N-benzylglucamine dithiocarbamate) decompose at ~110°C, while this compound’s aromatic bulk may enhance stability up to 150°C .

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